Tripartin Tripartin Tripartin is a specific inhibitor of the histone H3 lysine 9 demethylase KDM4 in HeLa cells.
Brand Name: Vulcanchem
CAS No.: 1428962-73-5
VCID: VC0545928
InChI: InChI=1S/C10H8Cl2O4/c11-9(12)10(16)3-7(15)5-1-4(13)2-6(14)8(5)10/h1-2,9,13-14,16H,3H2/t10-/m0/s1
SMILES: O=C1C[C@@](O)(C(Cl)Cl)C2=C1C=C(O)C=C2O
Molecular Formula: C10H8Cl2O4
Molecular Weight: 263.07

Tripartin

CAS No.: 1428962-73-5

Cat. No.: VC0545928

Molecular Formula: C10H8Cl2O4

Molecular Weight: 263.07

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Tripartin - 1428962-73-5

Specification

CAS No. 1428962-73-5
Molecular Formula C10H8Cl2O4
Molecular Weight 263.07
IUPAC Name (S)-3-Dichloromethyl-3,4,6-trihydroxy-indan-1-one
Standard InChI InChI=1S/C10H8Cl2O4/c11-9(12)10(16)3-7(15)5-1-4(13)2-6(14)8(5)10/h1-2,9,13-14,16H,3H2/t10-/m0/s1
Standard InChI Key MSZOGTOYLFZMMQ-JTQLQIEISA-N
SMILES O=C1C[C@@](O)(C(Cl)Cl)C2=C1C=C(O)C=C2O
Appearance Solid powder

Introduction

Discovery and Isolation of Tripartin

Historical Context

Tripartin was first reported in 2013 by researchers investigating secondary metabolites produced by Streptomyces species. These bacteria were isolated from the larvae of the dung beetle Copris tripartitus Waterhouse. The association between insects and microbial symbionts has long been recognized as a prolific source of bioactive natural products, and Tripartin is a prime example of this symbiosis .

The isolation process involved culturing the Streptomyces strain under specific conditions conducive to secondary metabolite production. Subsequent extraction and purification steps led to the identification of Tripartin as a dichlorinated indanone derivative. Its planar structure was elucidated using advanced spectroscopic techniques, including nuclear magnetic resonance (NMR), mass spectrometry (MS), ultraviolet (UV), and infrared (IR) spectroscopy .

Structural Elucidation

The molecular structure of Tripartin was confirmed through X-ray crystallography, which provided insights into its absolute configuration. This method revealed that Tripartin possesses a tertiary hydroxyl group and a dichloromethine group attached to its indanone core. These functional groups contribute to its unique chemical properties and biological activity .

Chemical Structure and Properties

Molecular Composition

Tripartin is characterized by its dichlorinated indanone scaffold, which is rare among natural products. The presence of two chlorine atoms confers distinct physicochemical properties, including increased hydrophobicity and potential reactivity.

The molecular formula of Tripartin is C10H8Cl2O2C_{10}H_8Cl_2O_2, with a molecular weight of approximately 247.08 g/mol. Its structure includes:

  • A fused bicyclic system forming the indanone core.

  • A tertiary hydroxyl group at the C-3 position.

  • A dichloromethine group also attached at the C-3 position.

Spectroscopic Characteristics

The spectroscopic data for Tripartin are summarized in Table 1 below:

TechniqueObserved DataInterpretation
NMRProton shifts indicative of hydroxyl and aromatic groupsConfirms functional groups on the indanone core
Mass SpectrometryMolecular ion peak at m/z=247m/z = 247Consistent with molecular formula C10H8Cl2O2C_{10}H_8Cl_2O_2
UV-VisAbsorption maxima in the range of 250–300 nmAromatic system in the indanone core
IRPeaks at 3400 cm1^{-1} (O-H stretch) and 1700 cm1^{-1} (C=O stretch)Functional groups present

These data collectively confirm the unique structural features of Tripartin.

Synthetic Studies

Challenges in Total Synthesis

The total synthesis of Tripartin has proven to be challenging due to its complex structure, particularly the incorporation of the dichloromethine group into the indanone framework. Initial attempts at synthesis have focused on developing efficient routes to create dimethyl Tripartin as a precursor .

Synthetic Pathways

One successful synthetic approach involved a six-step linear sequence starting from commercially available 3,5-dimethoxybenzaldehyde. Key steps included:

  • Protection of functional groups.

  • Friedel–Crafts cyclization to form the indanone core.

  • Dichloromethine insertion mediated by titanium-based reagents.

Analogues and Derivatives

Researchers have also synthesized analogues of Tripartin by modifying its functional groups or replacing its dichloromethine moiety with other substituents. These studies aim to explore structure-activity relationships (SARs) and improve biological efficacy .

Biological Activity

Cellular Effects

In cell-based assays, both enantiomers of Tripartin were found to increase H3K9me3 levels without significant enantiomeric discrimination. This finding indicates that both stereoisomers are biologically active .

Table 2 summarizes key findings from biological studies:

ParameterObserved EffectImplication
Target EnzymeKDM4ASpecific inhibition
Histone ModificationIncreased H3K9me3 levelsEpigenetic regulation
Cellular AssaysNo enantiomeric preferenceBoth stereoisomers are active
IC50 Value>100 µM for isolated KDM4 enzymesWeak direct inhibition under assay conditions

Applications and Future Directions

Research Tool

Tripartin serves as a valuable tool for studying epigenetic mechanisms and exploring new therapeutic targets related to histone demethylases.

Challenges and Opportunities

Key challenges include improving synthetic efficiency and understanding its precise mode of action at the molecular level. Future research should focus on:

  • Developing more potent analogues.

  • Investigating its effects in animal models.

  • Exploring combination therapies with other epigenetic modulators.

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